![molecular formula C18H22S2 B14393289 1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene CAS No. 89987-96-2](/img/structure/B14393289.png)
1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bridge and a propane chain
准备方法
The synthesis of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with disulfide compounds under controlled conditions. One common method involves the use of thiol compounds, which are oxidized to form disulfides. The reaction conditions often require the presence of a catalyst and an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and often include steps for purification and quality control to meet industry standards .
化学反应分析
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bond is of interest in the study of protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.
Medicine: Research is ongoing into the potential use of disulfide-containing compounds in drug delivery systems, where the disulfide bond can be cleaved under specific conditions to release therapeutic agents.
作用机制
The mechanism by which 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene exerts its effects is primarily related to the reactivity of the disulfide bond. This bond can undergo cleavage and formation under various conditions, making it a versatile functional group in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene can be compared to other disulfide-containing compounds such as:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: This compound also contains a disulfide bond but has different substituents on the benzene rings, leading to different chemical properties and applications.
1,1’-(Sulfanediyldi-1-propyne-3,1-diyl)dicycloheptene:
The uniqueness of 1,1’-[Disulfanediyldi(propane-3,1-diyl)]dibenzene lies in its specific structural arrangement, which provides distinct chemical and physical properties compared to other similar compounds .
属性
CAS 编号 |
89987-96-2 |
|---|---|
分子式 |
C18H22S2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
3-(3-phenylpropyldisulfanyl)propylbenzene |
InChI |
InChI=1S/C18H22S2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI 键 |
HKHSJOKVSIIXGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCSSCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




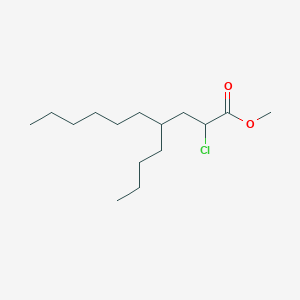
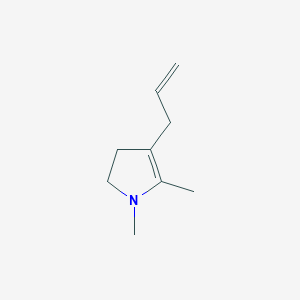
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)
![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
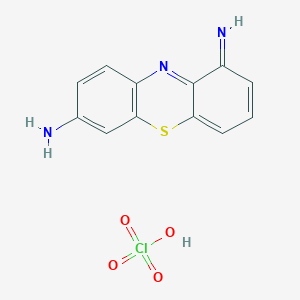

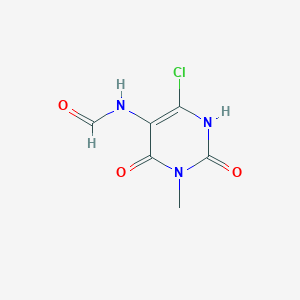
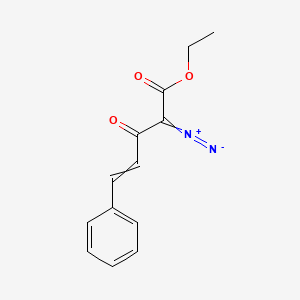
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
